molecular formula C12H14INO B8713657 1-(4-Iodobenzyl)piperidin-4-one

1-(4-Iodobenzyl)piperidin-4-one

Cat. No. B8713657
M. Wt: 315.15 g/mol
InChI Key: VBTARGZPMLRYJN-UHFFFAOYSA-N
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Patent
US08399473B2

Procedure details

A 3 L flask was charged with 4-piperidinone hydrate (10.4 g, 60.8 mmol), K2CO3 (45 g, 326 mmol), acetonitrile (2000 mL) and NaI (0.49 g, 3.3 mmol). To the mixture while stirring was added 4-iodobenzyl bromide (17.5 g, 58.8 mmol). The mixture was stirred at rt overnight, filtered over a coarse glass frit and the filtrate concentrated to give 25 g crude. Recrystallization from hot EtOAc in hexanes gave 11 g (53%) of a clean crop as orange crystals: LRMS (M+1)=316.
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.C([O-])([O-])=O.[K+].[K+].[Na+].[I-].[I:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22]Br)=[CH:20][CH:19]=1>C(#N)C>[I:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22][N:2]2[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]2)=[CH:20][CH:19]=1 |f:0.1,2.3.4,5.6|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
O.N1CCC(CC1)=O
Name
Quantity
45 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.49 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
17.5 g
Type
reactant
Smiles
IC1=CC=C(CBr)C=C1

Conditions

Stirring
Type
CUSTOM
Details
To the mixture while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at rt overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered over a coarse glass frit
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to give 25 g crude
CUSTOM
Type
CUSTOM
Details
Recrystallization from hot EtOAc in hexanes
CUSTOM
Type
CUSTOM
Details
gave 11 g (53%) of a clean crop as orange crystals

Outcomes

Product
Name
Type
Smiles
IC1=CC=C(CN2CCC(CC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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